2-(4-Heptylbenzoyl)-6-methoxypyridine
Overview
Description
“2-(4-Heptylbenzoyl)-6-methoxypyridine” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that 4-Heptylbenzoyl chloride, a related compound, is used in the synthesis of various derivatives23.
Synthesis Analysis
The synthesis of related compounds such as 4-Heptylbenzoyl chloride involves the reaction of heptylphenylacetone and 2-methyl-5-cyanopyridine in the presence of a Raney nickel catalyst4. However, the specific synthesis process for “2-(4-Heptylbenzoyl)-6-methoxypyridine” is not readily available in the sources.
Molecular Structure Analysis
The molecular structure of “2-(4-Heptylbenzoyl)-6-methoxypyridine” is not explicitly provided in the sources. However, the related compound 4-Heptylbenzoyl chloride has a molecular formula of C14H19ClO, an average mass of 238.753 Da, and a mono-isotopic mass of 238.112442 Da5.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-(4-Heptylbenzoyl)-6-methoxypyridine”. However, related compounds such as 4-Heptylbenzoyl chloride are used in the synthesis of various derivatives4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Heptylbenzoyl)-6-methoxypyridine” are not explicitly provided in the sources. However, the related compound 4-Heptylbenzoyl chloride is a liquid at 20 degrees Celsius, has a refractive index of 1.5218 (lit.), and a density of 1.002 g/mL at 25 degrees Celsius (lit.)6.Safety And Hazards
The safety and hazards of “2-(4-Heptylbenzoyl)-6-methoxypyridine” are not explicitly provided in the sources. However, the related compound 4-Heptylbenzoyl chloride is classified as dangerous, causing severe skin burns and eye damage7.
Future Directions
There is limited information available on the future directions of “2-(4-Heptylbenzoyl)-6-methoxypyridine”. However, related compounds such as 2-(4-Heptylbenzoyl)oxazole are noted for their excellent optical properties, suggesting potential applications in various fields of research and industry8.
Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on “2-(4-Heptylbenzoyl)-6-methoxypyridine”. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
properties
IUPAC Name |
(4-heptylphenyl)-(6-methoxypyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-4-5-6-7-9-16-12-14-17(15-13-16)20(22)18-10-8-11-19(21-18)23-2/h8,10-15H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDALZOZNLXYUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Heptylbenzoyl)-6-methoxypyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.